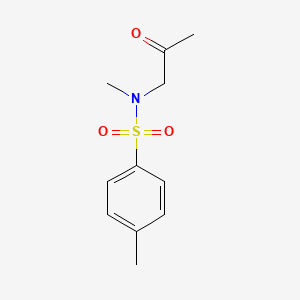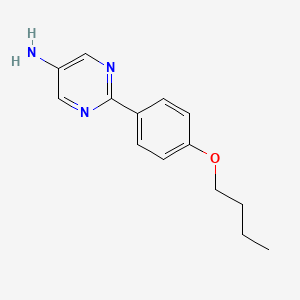
N-cycloheptyl-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,4-difluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that targets cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mecanismo De Acción
N-cycloheptyl-N'-(2,4-difluorophenyl)urea inhibits the function of CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the cell membrane. This inhibition of CFTR function leads to the reduction of mucus production and the improvement of lung function in cystic fibrosis patients.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cycloheptyl-N'-(2,4-difluorophenyl)urea have been extensively studied in vitro and in vivo. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been shown to improve chloride ion transport across the cell membrane, reduce mucus production, and improve lung function in cystic fibrosis patients. It has also been shown to reduce the growth of cysts in polycystic kidney disease and decrease inflammation in chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for CFTR protein and can effectively inhibit its function. However, N-cycloheptyl-N'-(2,4-difluorophenyl)urea also has some limitations. It can be toxic at high concentrations, and its effect on other ion channels and transporters needs to be carefully evaluated.
Direcciones Futuras
For N-cycloheptyl-N'-(2,4-difluorophenyl)urea research include the development of more potent and selective inhibitors, the evaluation of its effect on other diseases, and the identification of biomarkers for patient selection and monitoring. N-cycloheptyl-N'-(2,4-difluorophenyl)urea research is expected to lead to the development of new therapies for cystic fibrosis and other diseases.
Métodos De Síntesis
N-cycloheptyl-N'-(2,4-difluorophenyl)urea can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of cycloheptylamine with 2,4-difluorophenyl isocyanate to form N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The crude product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The synthesis of N-cycloheptyl-N'-(2,4-difluorophenyl)urea is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve the function of mutant CFTR channels and increase chloride ion transport across the cell membrane. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has also been studied for its potential use in treating other diseases such as polycystic kidney disease, chronic obstructive pulmonary disease, and secretory diarrhea.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c15-10-7-8-13(12(16)9-10)18-14(19)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZWOZKQLKBSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(2,4-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)

![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5403428.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(2-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403433.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403444.png)
![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)